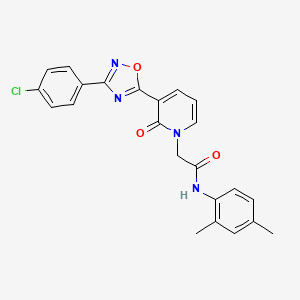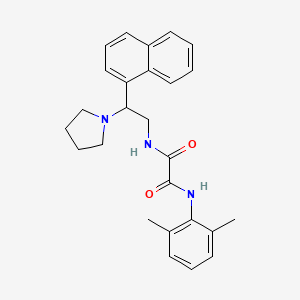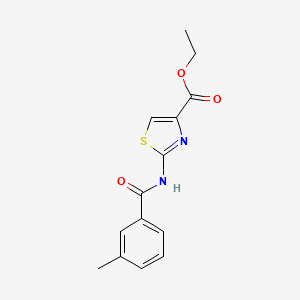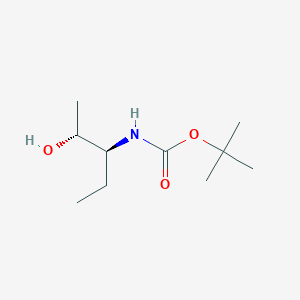
5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 2137753-50-3 . It has a molecular weight of 244.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is 1S/C12H8N2O4/c15-11(16)8-3-1-7(2-4-8)9-5-13-10(12(17)18)14-6-9/h1-6H,(H,15,16)(H,17,18) . This indicates that the compound contains 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 244.21 .Applications De Recherche Scientifique
Biological Studies
The compound’s potential to interact with biological macromolecules could be harnessed in biological studies. It may act as an inhibitor or activator of certain enzymes, or as a ligand to study receptor binding. Understanding these interactions can provide insights into cellular processes and lead to the discovery of new therapeutic targets.
Each of these applications demonstrates the versatility and importance of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid in scientific research. Its multifaceted nature allows for exploration in various fields, contributing to advancements in science and technology .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize pyrimidine or carboxyphenyl moieties
Mode of Action
These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the specific targets of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid, it is challenging to determine the exact biochemical pathways it affects . Given its structural similarity to pyrimidine, it may potentially interfere with pathways involving pyrimidine metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Specific details on how these factors influence the action of 5-(4-carboxyphenyl)pyrimidine-2-carboxylic acid are currently unavailable .
Propriétés
IUPAC Name |
5-(4-carboxyphenyl)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-3-1-7(2-4-8)9-5-13-10(12(17)18)14-6-9/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNBWQQLLWYUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996716.png)
![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996717.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2996719.png)



![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)
